

Spectroscopic data of Furaquinocin A (NMR, mass spectrometry)

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Compound of Interest

Compound Name: Furaquinocin A

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Spectroscopic Data of Furaquinocin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin A is a member of the furaquinocin family of antibiotics, which are polyketide-isoprenoid hybrid compounds produced by *Streptomyces* species. These compounds have garnered significant interest within the scientific community due to their potent antitumor activities. This technical guide provides a detailed overview of the spectroscopic data of **Furaquinocin A**, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry data. It also outlines the experimental protocols for acquiring this data and presents a visualization of its biosynthetic pathway.

Chemical Structure

Furaquinocin A

- Molecular Formula: $C_{22}H_{26}O_7$
- IUPAC Name: (2R,3S)-3-[(1E,3R)-1,5-dihydroxy-4-methylpent-3-en-1-yl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-furo[3,2-g]chromene-6,9-dione

Spectroscopic Data

The structural elucidation of **Furaquinocin A** was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of a compound.

Table 1: Mass Spectrometry Data for **Furaquinocin A**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	403.1757	403.1755
[M+Na] ⁺	425.1576	425.1573

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Furaquinocin A**, typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD). The assignments are supported by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 2: ¹H NMR Spectroscopic Data for **Furaquinocin A**

Position	δ H (ppm)	Multiplicity	J (Hz)
2-CH ₃	1.25	d	6.8
2-H	4.60	q	6.8
3-CH ₃	1.42	s	
5-H	6.55	s	
7-OCH ₃	3.95	s	
8-CH ₃	2.08	s	
1'-H	5.80	d	8.5
2'-H	4.95	m	9.5
3'-H	5.30	d	
4'-CH ₃	1.75	s	
5'-CH ₂	4.15	s	

Table 3: ¹³C NMR Spectroscopic Data for **Furaquinocin A**

Position	δC (ppm)
2	78.5
3	45.2
3a	110.2
4	158.0
5	108.5
5a	155.8
6	182.1
7	160.5
7-OCH ₃	61.8
8	115.6
8-CH ₃	9.2
9	180.5
9a	112.3
9b	138.7
2-CH ₃	18.5
3-CH ₃	22.1
1'	72.3
2'	135.1
3'	128.4
4'	138.2
4'-CH ₃	16.3
5'	68.9

Experimental Protocols

NMR Spectroscopy

NMR spectra are typically acquired on a high-field spectrometer.

- Instrumentation: Bruker Avance series (e.g., 500 MHz or 700 MHz) or JEOL A500 spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) with tetramethylsilane (TMS) as an internal standard.
- Sample Preparation: Approximately 2-5 mg of **Furaquinocin A** is dissolved in 0.5 mL of the deuterated solvent.
- ^1H NMR: Spectra are recorded at a proton frequency of 500 MHz.
- ^{13}C NMR: Spectra are recorded at a carbon frequency of 125 MHz.
- 2D NMR: Standard pulse programs are used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

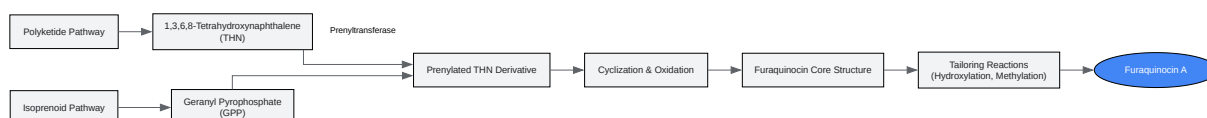
Mass Spectrometry

High-resolution mass spectra are essential for confirming the molecular formula.

- Instrumentation: JEOL JMS-AX500 mass spectrometer or a similar high-resolution instrument.
- Ionization Method: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
- Analysis Mode: Positive or negative ion mode, depending on the desired adduct ions.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.

Biosynthesis of Furaquinocin A

The biosynthesis of **Furaquinocin A** involves a complex pathway combining polyketide and isoprenoid precursors. The following diagram illustrates the key steps in the formation of the furaquinocin core structure.



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Caption: Biosynthetic pathway of **Furaquinocin A**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the identification and characterization of **Furaquinocin A**. The detailed NMR and mass spectrometry data, coupled with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the furaquinocin class of antibiotics. The biosynthetic pathway diagram further aids in understanding the origin of this complex natural product.

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